![molecular formula C20H20N4O2 B2397651 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide CAS No. 1351608-11-1](/img/structure/B2397651.png)
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide
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Description
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
Research has explored the synthesis of indolyl azetidinones and their anti-inflammatory activity, comparing their efficacy and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (R. Kalsi et al., 1990).
Antimicrobial Applications
Studies have also focused on the antimicrobial activity of new 2-substituted benzothiazole derivatives, highlighting the significance of 1,3,4-oxadiazole structures in developing effective antimicrobial agents (B. Rajeeva et al., 2009).
Diverse N-heterocycles Synthesis
A metal-free approach for the synthesis of 1,2,4-oxadiazoles and pyrimidinones showcases a diversity-oriented synthesis strategy for N-heterocycles, including the synthesis of drug lead molecules like ataluren (Puneet Gupta et al., 2014).
Scale-Up Synthesis for Clinical Studies
The efficient scale-up synthesis of compounds like BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, indicates the potential of oxadiazole derivatives in preclinical toxicological studies (Xiaoping Hou et al., 2016).
Antidiabetic Screening
Novel dihydropyrimidine derivatives have been evaluated for antidiabetic activity, underscoring the role of oxadiazole compounds in the discovery of new therapeutic agents (J. Lalpara et al., 2021).
properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-methylphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-7-9-17(10-8-14)21-20(25)24-12-16(13-24)19-22-18(23-26-19)11-15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECSZACJMLKUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide |
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